molecular formula C14H26O4 B1584951 1,10-Diacetoxydecane CAS No. 26118-61-6

1,10-Diacetoxydecane

Cat. No. B1584951
CAS RN: 26118-61-6
M. Wt: 258.35 g/mol
InChI Key: NMOLZWLFORPIME-UHFFFAOYSA-N
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Description

1,10-Diacetoxydecane, also known as Decamethylene Diacetate or 1,10-Decanediol Diacetate, is a chemical compound with the molecular formula C14H26O4 . It has a molecular weight of 258.36 g/mol . It is a solid substance at 20°C .


Synthesis Analysis

The synthesis of 1,10-Diacetoxydecane involves multiple steps. One method involves the use of 1,10-Decanediol and acetic acid . The reaction conditions vary, but some methods involve the use of catalysts such as palladium on activated charcoal and hydrogen . The yield of the reaction can vary, but some methods report yields of up to 93% .


Molecular Structure Analysis

The molecular structure of 1,10-Diacetoxydecane consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The exact structure can be determined using various analytical techniques.


Physical And Chemical Properties Analysis

1,10-Diacetoxydecane is a solid at 20°C . It has a molecular weight of 258.36 g/mol . Its density is reported to be 0.969g/cm3 . The boiling point is 300.9°C at 760mmHg .

Scientific Research Applications

  • Chemical Ionization Mass Spectrometry

    • 1,10-Diacetoxydecane exhibits unique behavior in chemical ionization mass spectrometry. Its interaction with other molecules, particularly in the context of methane chemical ionization mass spectra, is distinct compared to monofunctional analogs. This difference in reactivity is attributed to bifunctional interactions, providing insights into the steric requirements and proton affinities involved in such processes (Weinkam & Gal, 1976).
  • 1,2-Diacetals in Natural Product Assembly

    • While not directly about 1,10-Diacetoxydecane, research on 1,2-diacetals, a related chemical structure, reveals their versatility in natural product synthesis. These compounds, including 1,10-Diacetoxydecane, could play a role in selective protection, enantiotopic recognition, and as building blocks in organic synthesis, particularly in oligosaccharide synthesis (Ley & Polara, 2007).
  • Biochemical Analysis and Disease Research

    • In the context of biochemical research, compounds like 1,10-Diacetoxydecane are important for understanding the mechanisms of certain diseases. For instance, research into syndecan-1 regulation by micro-ribonucleic acids in endometriosis highlights the complexity of biochemical pathways, where such compounds could be of analytical relevance (Schneider et al., 2013).
  • Nanocrystal Fabrication in Drug Delivery

    • The development of nanocrystals for drug delivery, such as those of 10-Hydroxycamptothecin, underscores the potential use of 1,10-Diacetoxydecane in creating stable, effective drug delivery systems. Its stability and reactive properties could be crucial in enhancing drug solubility and bioavailability (Yang et al., 2016).
  • Electrochemical Sensing and Analysis

    • The use of compounds like 1,10-Diacetoxydecane in fabricating composite materials for electrochemical sensing underscores its potential in analytical chemistry. Such composites can be used for detecting environmental contaminants, highlighting the compound's utility in environmental monitoring and analysis (Xiong et al., 2015).
  • Endophytic Fungal Research

    • Research involving endophytic fungi producing compounds like 10-Hydroxycamptothecin illustrates the broader scope of 1,10-Diacetoxydecane’s role in biological systems. Understanding the production and role of similar compounds in various organisms can lead to advancements in pharmaceuticals and agricultural sciences (Shweta et al., 2010).
  • Radiometalated Oligonucleotides Synthesis

    • The synthesis of radiometalated oligonucleotides using chelators like DOTA and NOTA, which share structural similarities with 1,10-Diacetoxydecane, suggests potential applications in medical imaging and targeted drug delivery. This aligns with the broader trend of using complex organic molecules in advanced biomedical applications (Kiviniemi et al., 2012).
  • Biocatalysis and Biotechnology

    • In the field of biocatalysis and biotechnology, the role of similar long-chain compounds in metabolic engineering and biotransformation processes is significant. These studies provide insights into the potential of 1,10-Diacetoxydecane in optimizing industrial bioprocesses (Klatte & Wendisch, 2015).

Safety And Hazards

Safety data sheets suggest that exposure to 1,10-Diacetoxydecane should be minimized. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of exposure, appropriate safety measures such as washing with soap and water or moving to fresh air should be taken .

properties

IUPAC Name

10-acetyloxydecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-13(15)17-11-9-7-5-3-4-6-8-10-12-18-14(2)16/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOLZWLFORPIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885334
Record name 1,10-Decanediol, 1,10-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Diacetoxydecane

CAS RN

26118-61-6
Record name 1,10-Decanediol, 1,10-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26118-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Decanediol, 1,10-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Decanediol, 1,10-diacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Decanediol, 1,10-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decamethylene diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RJ Weinkam, J Gal - Organic Mass Spectrometry, 1976 - Wiley Online Library
The methane chemical ionization mass spectra of dodecan‐1, 10‐dioic acid and the methyl ester show enhanced water and methanol elimination relative to monofunctional analogs. …
Number of citations: 61 onlinelibrary.wiley.com
C Mao, S Zhou, C Qian, J Ruan, X Chen - ACS omega, 2019 - ACS Publications
The aliphatic-acid-mediated dehydration of C 6–10 -α,ω-alkanediols to alkadienes proceeds in a stepwise manner: C 6–10 -α,ω-alkanediols react with aliphatic acids first to generate …
Number of citations: 4 pubs.acs.org
CS Marvel, WE Garrison Jr - Journal of the American Chemical …, 1959 - ACS Publications
The-diolefins of the general formula CH^= CH (CH2) reCH= CHi where n is equal to 4, 5, 6, 7, 8, 9, 10, 11, 12, 14 and 18, have been prepared and polymerized with the system …
Number of citations: 122 pubs.acs.org
AD Adams - 2011 - krex.k-state.edu
Most urea inclusion compounds (UICs) are known to share a common packing arrangement in which the urea host forms helical ribbons held together by hydrogen bonds to form a …
Number of citations: 2 krex.k-state.edu
R Sekiya, K Harada, N Nitta, T Haino - Synlett, 2022 - thieme-connect.com
A resorcinarene is a synthetic macrocycle consisting of four resorcinol molecules covalently linked by methylene bridges. The interannular bridges produce a cavitand that has a bowl-…
Number of citations: 4 www.thieme-connect.com
MA Tawil - 1980 - search.proquest.com
The first part involves study of the directed free radical chlorination reactions of aliphatic substrates attached to different iodoaryl templates. In all cases high selectivity towards C-5 is …
Number of citations: 0 search.proquest.com
WE GARRISON JR - 1959 - search.proquest.com
The author wishes to express his thanks to P ro fesso r CS M arvel for the suggestion of these re se a rc h problem s, and for his help, guidance, and encouragem ent during the author’s …
Number of citations: 0 search.proquest.com
KC Mattes - 1975 - search.proquest.com
INSECT SEX PHEROMONES: STRUCTURE AS A VARIABLE IN THE EUROPEAN CORN BORER AND RED-BANDED LEAF ROLLER RESPONSE. INSECT SEX PHEROMONES: …
Number of citations: 1 search.proquest.com

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